molecular formula C16H15NO2 B8695372 2-benzyloxy-7,8-dihydro-6H-quinolin-5-one CAS No. 143232-64-8

2-benzyloxy-7,8-dihydro-6H-quinolin-5-one

Cat. No. B8695372
CAS RN: 143232-64-8
M. Wt: 253.29 g/mol
InChI Key: VGMBEUFDLPGOMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzyloxy-7,8-dihydro-6H-quinolin-5-one is a useful research compound. Its molecular formula is C16H15NO2 and its molecular weight is 253.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-benzyloxy-7,8-dihydro-6H-quinolin-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-benzyloxy-7,8-dihydro-6H-quinolin-5-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

143232-64-8

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

2-phenylmethoxy-7,8-dihydro-6H-quinolin-5-one

InChI

InChI=1S/C16H15NO2/c18-15-8-4-7-14-13(15)9-10-16(17-14)19-11-12-5-2-1-3-6-12/h1-3,5-6,9-10H,4,7-8,11H2

InChI Key

VGMBEUFDLPGOMH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=N2)OCC3=CC=CC=C3)C(=O)C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A suspension of 5,6,7,8-tetrahydro-5-oxo-2(1H)-quinolinone (33.0 g), silver carbonate (35.0 g), benzyl bromide (44.4 g), and toluene (400 ml) was stirred at room temperature for 72 hrs. The mixture was filtered and the filtrate was concentrated. Trituration of the residue with petroleum ether gave 45.6 g (83%) of product.
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33 g
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44.4 g
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35 g
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catalyst
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400 mL
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Yield
83%

Synthesis routes and methods III

Procedure details

A mixture of 7,8-dihydro-1H,6H-quinoline-2,5-dione (20.4 g, 125.0 mmoL), benzyl bromide (17.8 mL, 150 mmoL) and 20.8 g, 75 mmoL) in toluene (250 mL) was stirred at room temperature for 3 days under the protection from light. The reaction was stopped, filtered through celite and rinsed with a mixture of methylene chloride and methanol. The filtrate was concentrated and trituated in petroleum ether (150 mL). Filtration of the mixture provided the desired product (29.4 g, 92%).
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20.4 g
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reactant
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17.8 mL
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250 mL
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Yield
92%

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